Product packaging for Xylitol 5-phosphate(Cat. No.:)

Xylitol 5-phosphate

Cat. No.: B1231398
M. Wt: 232.13 g/mol
InChI Key: VJDOAZKNBQCAGE-VPENINKCSA-N
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Description

Xylitol 5-phosphate is a phosphorylated derivative of xylitol that serves as a critical intermediate in the study of bacterial metabolism and antimicrobial agents. Its primary research value lies in its well-documented inhibitory effects on the growth of various bacteria, including cariogenic and otopathogenic strains. The core mechanism of action involves the intracellular accumulation of this compound, which initiates a futile metabolic cycle in bacteria such as Streptococcus mutans and Streptococcus pneumoniae . Bacteria transport xylitol into the cell and phosphorylate it to Xylitol-5-phosphate via the fructose phosphotransferase system (PTS) . This phosphorylated compound is non-metabolizable and is subsequently dephosphorylated and expelled from the cell, a process that consumes energy without any gain for the bacterium . This cycle leads to intracellular energy depletion, the formation of vacuoles, cell membrane degradation, and ultimately, growth inhibition by essentially starving the bacteria . Prolonged exposure can select for less virulent bacterial strains, providing a unique model for studying bacterial adaptation . Beyond its role in oral microbiology, this compound is a significant tool in broader microbiological and biotechnology research. Studies on bacteria like Corynebacterium glutamicum have shown that the intracellular formation of this compound can inhibit key glycolytic enzymes and impede growth on mixed carbon sources, making it a crucial factor in metabolic engineering and the optimization of microbial cell factories for bioproduction . Researchers utilize this compound to investigate metabolic pathways, phosphotransferase system (PTS) function, and the development of novel anti-biofilm strategies. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O8P B1231398 Xylitol 5-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13O8P

Molecular Weight

232.13 g/mol

IUPAC Name

[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+/m0/s1

InChI Key

VJDOAZKNBQCAGE-VPENINKCSA-N

SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Synonyms

xylitol 5-P
xylitol 5-phosphate

Origin of Product

United States

Biosynthesis of Xylitol 5 Phosphate

Phosphorylation of D-Xylulose

The primary and most direct pathway for the synthesis of xylitol (B92547) 5-phosphate involves the phosphorylation of D-xylulose. This reaction is a critical step in the metabolism of D-xylose and is catalyzed by the enzyme xylulokinase.

Role of Xylulokinase (XK) in D-Xylulose Phosphorylation

Xylulokinase (XK) (EC 2.7.1.17) is the principal enzyme responsible for the phosphorylation of D-xylulose to D-xylulose 5-phosphate. nih.govpdbj.orgwikipedia.org This enzymatic reaction is the final step in the conversion of D-xylose to D-xylulose 5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway for further metabolism. ebi.ac.uknih.gov In mammals, xylulokinase is the terminal enzyme in the glucuronate-xylulose pathway, which is active in the liver and kidneys. nih.govpdbj.org The product of this reaction, D-xylulose 5-phosphate, is a significant regulator of both glucose metabolism and lipogenesis. nih.govpdbj.org

The reaction catalyzed by xylulokinase is as follows:

D-xylulose + ATP → D-xylulose 5-phosphate + ADP wikipedia.orguniprot.org

This reaction essentially traps the sugar inside the cell and prepares it for subsequent metabolic processes. embl.de In some organisms, xylulokinase may also play a role in the biosynthesis of essential compounds like thiamine (B1217682) and pyridoxal (B1214274) by producing 1-deoxy-D-xylulose 5-phosphate, a precursor for these vitamins and terpenoids. ebi.ac.uk

ATP Dependence and Cofactor Requirements

The phosphorylation of D-xylulose by xylulokinase is an ATP-dependent process. nih.govpdbj.orgwikipedia.org ATP serves as the phosphate donor in this reaction, being converted to ADP. wikipedia.orguniprot.org The reaction also has a requirement for a divalent metal ion as a cofactor, with magnesium (Mg²⁺) being particularly important for the catalytic activity. uniprot.org The binding of the sugar substrate is thought to induce a conformational change in the enzyme that facilitates the interaction with Mg-ATP. uniprot.org

While ATP is the primary phosphate donor, some studies on xylulokinases from different organisms have investigated the potential use of other nucleotide triphosphates. For instance, research on xylulokinase from Pseudoclostridium thermosuccinogenes has shown a preference for GTP over ATP. nih.gov This suggests that cofactor specificity can vary among species.

Specificity of Xylulokinases from Different Organisms

The substrate specificity of xylulokinase can differ significantly depending on the source organism. Human xylulokinase (hXK) exhibits high specificity for D-xylulose. nih.govpdbj.org NMR studies have demonstrated that hXK does not act on other related sugars such as D-ribulose, xylitol, D-arabinose, D-lyxose, or D-xylose. nih.gov

In contrast, xylulokinase from Escherichia coli (ecXK) displays a more relaxed substrate specificity. nih.gov Besides D-xylulose, ecXK can also phosphorylate D-ribulose, xylitol, and D-arabitol, although with lower efficiency. nih.govuniprot.org The affinity for D-xylulose also varies, with hXK having a much stronger affinity (lower Km value) than ecXK. nih.gov

The xylulokinase from the fungus Mucor circinelloides shows activity towards both D-xylulose and L-xylulose, a characteristic not observed in the enzymes from Bos taurus (cattle), Aspergillus niger, or Pichia stipitis. oup.com The enzyme from Saccharomyces cerevisiae can phosphorylate D-ribulose at a rate that is 60% of that for D-xylulose. oup.com

Table 1: Comparison of Xylulokinase Specificity from Different Organisms

Organism Primary Substrate Other Substrates Reference
Homo sapiens (Human) D-Xylulose None reported nih.govpdbj.org
Escherichia coli D-Xylulose D-Ribulose, Xylitol, D-Arabitol nih.govuniprot.org
Mucor circinelloides D-Xylulose L-Xylulose oup.com
Saccharomyces cerevisiae D-Xylulose D-Ribulose oup.com
Staphylococcus xylosus D-Xylulose Not specified nih.gov

Conversion from Xylitol via Phosphotransferase Systems

In certain prokaryotes, xylitol 5-phosphate can be synthesized directly from xylitol through the action of phosphotransferase systems (PTS). This pathway is particularly relevant in the context of how some bacteria interact with xylitol.

Mechanisms in Prokaryotic Systems (e.g., Streptococcus mutans)

Several prokaryotic organisms, including the cariogenic bacterium Streptococcus mutans, can take up xylitol using a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). nih.govoup.com This system simultaneously transports and phosphorylates the sugar substrate. oup.com In the case of xylitol, it is transported into the cell and converted to this compound. nih.gov

Interestingly, this transport and phosphorylation can occur even in bacteria that cannot metabolize xylitol further. nih.gov The system responsible for xylitol transport in S. mutans is often a fructose-specific PTS. nih.govresearchgate.net The accumulation of intracellular this compound is considered a key factor in the growth-inhibiting effects of xylitol on these bacteria. karger.comresearchgate.net

Energy Expenditure in Xylitol Phosphorylation by Phosphotransferase Systems

The phosphorylation of xylitol via the PTS is an energy-consuming process for the bacterial cell. The phosphate group is transferred from phosphoenolpyruvate (PEP), a high-energy compound central to glycolysis. asm.orgnih.gov In bacteria that cannot metabolize this compound, its accumulation leads to a "futile cycle." The cell expends energy (in the form of PEP) to bring xylitol into the cell and phosphorylate it, but it cannot derive any energy from the resulting this compound. researchgate.net

To deal with the toxic accumulation of this compound, the cell must dephosphorylate it back to xylitol and expel it, a process that also requires energy. dovepress.comumich.edu This continuous and unproductive expenditure of energy inhibits bacterial growth and metabolism. researchgate.net Studies with Lactobacillus casei have also demonstrated the synthesis of xylitol-5-phosphate from xylitol and PEP, highlighting this energy-dependent pathway. asm.orgnih.govnih.gov

Formation from Other Sugar Phosphates

The primary routes for the synthesis of D-xylulose 5-phosphate involve the enzymatic modification of other phosphorylated sugars that are central to carbohydrate metabolism.

Transketolase-Mediated Conversion from D-Fructose 6-phosphate

Transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway, catalyzes the reversible transfer of a two-carbon ketol group. libretexts.orgbiorxiv.org One of its significant reactions is the conversion of D-fructose 6-phosphate and D-glyceraldehyde 3-phosphate into D-xylulose 5-phosphate and D-erythrose 4-phosphate. biorxiv.orgreactome.org

This reaction provides a direct link between glycolysis and the pentose phosphate pathway, allowing for the interconversion of intermediates based on the metabolic needs of the cell. The mechanism involves the cofactor thiamine pyrophosphate (TPP), which facilitates the cleavage of the C2-C3 bond of fructose (B13574) 6-phosphate and the subsequent transfer of the two-carbon fragment to an acceptor molecule. wikipedia.orgresearchgate.net

The reaction can be summarized as follows: D-Fructose 6-phosphate + D-Glyceraldehyde 3-phosphate ⇌ D-Xylulose 5-phosphate + D-Erythrose 4-phosphate

EnzymeSubstratesProductsCofactorPathway
TransketolaseD-Fructose 6-phosphate, D-Glyceraldehyde 3-phosphateD-Xylulose 5-phosphate, D-Erythrose 4-phosphateThiamine pyrophosphate (TPP)Pentose Phosphate Pathway, Glycolysis

Epimerization from D-Ribulose 5-phosphate

D-Xylulose 5-phosphate is formed from its epimer, D-ribulose 5-phosphate, through the action of the enzyme D-ribulose-5-phosphate 3-epimerase (RPE). nih.govuniprot.org This reversible reaction is a critical step in both the oxidative and reductive pentose phosphate pathways. nih.govnih.gov The enzyme catalyzes the inversion of the stereochemistry at the C3 position of the sugar phosphate. nih.govwikipedia.org

The catalytic mechanism is of an acid-base type, involving a pair of aspartic acid residues in the active site that act as a proton donor and acceptor, proceeding through a cis-enediolate intermediate. nih.gov In humans, the enzyme utilizes an Fe2+ ion for catalysis, which is located deep within the active site. nih.gov

The reaction is as follows: D-Ribulose 5-phosphate ⇌ D-Xylulose 5-phosphate

EnzymeSubstrateProductCofactor/Metal IonPathway
D-Ribulose-5-phosphate 3-epimerase (RPE)D-Ribulose 5-phosphateD-Xylulose 5-phosphateFe2+ (in humans)Pentose Phosphate Pathway, Calvin Cycle

Pathways from Alternative Precursors

Beyond the central carbohydrate pathways, D-xylulose 5-phosphate can also be synthesized from other metabolic precursors, highlighting its integration into broader metabolic networks.

Conversion from D-Glucuronate Pathway Intermediates

In what is also known as the uronate cycle, D-glucuronate can be converted to D-xylulose 5-phosphate, thereby linking the metabolism of glucuronic acid-containing compounds to the pentose phosphate pathway. wikipathways.orgreactome.orgontosight.aifrontiersin.org This pathway involves a series of enzymatic steps. wikipathways.orgreactome.org

The sequence of reactions is as follows:

D-glucuronate is reduced to L-gulonate by aldo-keto reductase family 1 member A1 (AKR1A1), using NADPH as a cofactor. wikipathways.org

L-gulonate is oxidized to 3-dehydro-L-gulonate by L-gulonate 3-dehydrogenase (CRYL1). wikipathways.org

3-dehydro-L-gulonate is decarboxylated to L-xylulose by dehydro-L-gulonate decarboxylase (KGPDC). wikipathways.org

L-xylulose is reduced to xylitol by L-xylulose reductase (DCXR), an NADPH-dependent enzyme. wikipathways.org

Xylitol is oxidized to D-xylulose by sorbitol dehydrogenase (SORD). wikipathways.org

Finally, D-xylulose is phosphorylated to D-xylulose 5-phosphate by xylulokinase (XYLB). wikipathways.org

This pathway effectively channels glucuronate into the central carbohydrate metabolism. wikipathways.orgreactome.org

EnzymeSubstrateProductCofactor
Aldo-keto reductase family 1 member A1 (AKR1A1)D-GlucuronateL-GulonateNADPH
L-gulonate 3-dehydrogenase (CRYL1)L-Gulonate3-Dehydro-L-gulonateNAD+
Dehydro-L-gulonate decarboxylase (KGPDC)3-Dehydro-L-gulonateL-Xylulose-
L-xylulose reductase (DCXR)L-XyluloseXylitolNADPH
Sorbitol dehydrogenase (SORD)XylitolD-XyluloseNAD+
Xylulokinase (XYLB)D-XyluloseD-Xylulose 5-phosphateATP

L-Xylulose 5-phosphate as a Precursor to D-Xylulose 5-phosphate

In some metabolic contexts, L-xylulose can be phosphorylated to L-xylulose 5-phosphate, which then serves as a precursor for the synthesis of D-xylulose 5-phosphate. researchgate.nettandfonline.com The conversion of L-xylulose 5-phosphate to D-xylulose 5-phosphate is catalyzed by L-ribulose-5-phosphate 4-epimerase. wikipedia.org This enzyme facilitates the epimerization at the C4 position. wikipedia.org

The proposed mechanism for this epimerization involves a retro-aldol cleavage followed by an aldol (B89426) reaction, which results in the inversion of the stereochemistry at the C4 position. wikipedia.org

The reaction is: L-Ribulose 5-phosphate ⇌ D-Xylulose 5-phosphate wikipedia.org

This pathway is particularly relevant in the metabolism of L-arabinose in certain organisms. wikipedia.org

EnzymeSubstrateProductMechanism
L-Ribulose-5-phosphate 4-epimeraseL-Ribulose 5-phosphateD-Xylulose 5-phosphateRetro-aldol cleavage and subsequent aldol reaction

Metabolic Transformations and Catabolism of Xylitol 5 Phosphate

Integration into the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

D-xylulose 5-phosphate is a crucial intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route that runs parallel to glycolysis. inchem.org This pathway is responsible for generating NADPH, a key reductant for biosynthetic reactions and antioxidant defense, and for producing pentose sugars required for nucleotide synthesis. helsinki.fi

The Pentose Phosphate Pathway is composed of two distinct phases:

Oxidative Phase: This is an irreversible phase where glucose 6-phosphate is oxidized to produce D-ribulose 5-phosphate, carbon dioxide, and two molecules of NADPH. helsinki.fi This phase is critical for cells with high biosynthetic demands, such as those involved in fatty acid synthesis, and for red blood cells that require NADPH to counteract oxidative stress. helsinki.finih.gov

Non-oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions. libretexts.org It is in this phase that xylitol (B92547) 5-phosphate participates directly. The primary function of the non-oxidative branch is to convert the D-ribulose 5-phosphate from the oxidative phase into other sugar phosphates that can either re-enter glycolysis (fructose 6-phosphate and glyceraldehyde 3-phosphate) or be used for nucleotide synthesis (ribose 5-phosphate). helsinki.filibretexts.org

Xylitol 5-phosphate serves as a central hub within this non-oxidative network, linking the metabolism of five-carbon sugars to that of three- and six-carbon sugars.

This compound (as D-xylulose 5-phosphate) is at the heart of the carbon-shuffling reactions of the non-oxidative PPP. Its formation and consumption are mediated by key enzymes that ensure metabolic flexibility.

D-xylulose 5-phosphate is formed from D-ribulose 5-phosphate through the action of the enzyme D-ribulose 5-phosphate 3-epimerase. helsinki.finih.gov This reaction is reversible, allowing the cell to balance the pools of different pentose phosphates according to its metabolic needs. helsinki.fi

Once formed, D-xylulose 5-phosphate serves as a substrate for the enzyme transketolase. libretexts.org Transketolase transfers a two-carbon ketol group from D-xylulose 5-phosphate to an acceptor aldose sugar. This function is central to the interconversion of pentoses into sugars that can be utilized by the glycolytic pathway. libretexts.org For example, transketolase catalyzes the reaction between D-xylulose 5-phosphate (a 5-carbon sugar) and D-ribose 5-phosphate (a 5-carbon sugar) to produce D-sedoheptulose 7-phosphate (a 7-carbon sugar) and glyceraldehyde 3-phosphate (a 3-carbon sugar). helsinki.filibretexts.org

Oxidative and Non-oxidative Phases of PPP

Connections to Glycolysis and Gluconeogenesis

The integration of this compound into the PPP provides a direct link to the major pathways of glucose metabolism: glycolysis and gluconeogenesis. wikipedia.orgmdpi.com This connection allows the carbon skeleton of xylitol to be utilized for either energy production or glucose synthesis.

The series of reversible reactions in the non-oxidative PPP, driven by the enzymes transketolase and transaldolase, ultimately convert pentose phosphates into intermediates of glycolysis. helsinki.fi Through the action of these enzymes, D-xylulose 5-phosphate is converted into fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. inchem.orgmdpi.com

EnzymeSubstrate(s)Product(s)Pathway Connection
D-ribulose 5-phosphate 3-epimeraseD-ribulose 5-phosphateD-xylulose 5-phosphateLinks oxidative and non-oxidative PPP
TransketolaseD-xylulose 5-phosphate + D-ribose 5-phosphateSedoheptulose (B1238255) 7-phosphate + Glyceraldehyde 3-phosphatePentose Interconversion (PPP)
TransaldolaseSedoheptulose 7-phosphate + Glyceraldehyde 3-phosphateFructose 6-phosphate + Erythrose 4-phosphateConnects PPP to Glycolysis
TransketolaseD-xylulose 5-phosphate + Erythrose 4-phosphateFructose 6-phosphate + Glyceraldehyde 3-phosphateConnects PPP to Glycolysis

The conversion of this compound into glycolytic intermediates represents a significant point of flux redistribution in central carbon metabolism. wikipedia.org Carbon atoms derived from xylitol are channeled into the main carbohydrate processing pathways, allowing them to be allocated based on the cell's energetic and biosynthetic status. In states of high energy demand, the resulting fructose 6-phosphate and glyceraldehyde 3-phosphate are catabolized through glycolysis and the citric acid cycle. Conversely, in states of energy surplus or when glucose is needed, these intermediates can be directed into gluconeogenesis. wikipedia.orgmdpi.com

In metabolic engineering, the node at xylulose 5-phosphate is a critical target for manipulation. By controlling the expression of enzymes in the PPP and glycolysis, the metabolic flux from xylose (a precursor to xylitol and xylulose 5-phosphate) can be redirected to enhance the production of valuable biofuels and chemicals, such as ethanol (B145695). chalmers.senih.gov

Conversion to Fructose 6-phosphate and Glyceraldehyde 3-phosphate

Dephosphorylation of this compound

While many organisms integrate this compound into central metabolism, some bacteria exhibit a different metabolic fate for this compound. In certain species, such as the cariogenic bacterium Streptococcus mutans, this compound undergoes dephosphorylation in what is known as a "futile cycle." asm.orgnih.govoatext.com

S. mutans transports xylitol into the cell and phosphorylates it to this compound using its phosphoenolpyruvate (B93156):fructose phosphotransferase system. oatext.comdovepress.com However, the bacterium lacks the necessary enzymes to metabolize this compound further. The intracellular accumulation of this phosphorylated sugar becomes toxic, inhibiting glycolytic enzymes like phosphofructokinase and hindering growth. nih.gov

To counteract this toxicity, the bacterium employs an energy-dependent mechanism to expel the compound. This process involves a two-step expulsion:

Dephosphorylation: this compound is first hydrolyzed by an inducible phosphatase enzyme, which removes the phosphate group to regenerate free xylitol and inorganic phosphate. umich.edunih.gov This step requires energy (ATP). umich.edu

Expulsion: The resulting dephosphorylated xylitol is then expelled from the cell. umich.edunih.gov

This cycle of phosphorylation, dephosphorylation, and expulsion is termed "futile" because it consumes energy without yielding any metabolic benefit to the bacterium, ultimately contributing to the growth-inhibitory effects of xylitol on these organisms. asm.orgnih.gov

Identity and Characteristics of Specific Phosphatases

Conversion to Xylitol (De-phosphorylation and Reduction)

In the context of metabolic engineering, a direct enzymatic conversion of pentose phosphate pathway intermediates to xylitol has been explored. This is accomplished by an enzyme that performs both a reduction and a dephosphorylation.

This compound dehydrogenase (XPDH) is an enzyme utilized in biotechnology to produce xylitol directly from glucose-derived intermediates. researchgate.net In metabolically engineered strains of Escherichia coli or Bacillus subtilis, the gene for XPDH is introduced to create a novel pathway. nih.gov The enzyme's function is to catalyze the conversion of D-xylulose 5-phosphate, an intermediate of the pentose phosphate pathway, directly into xylitol. nih.govresearchgate.netnih.gov

This single enzymatic step effectively combines the reduction of the ketosugar and the removal of the phosphate group. researchgate.netnih.gov Research has focused on XPDH enzymes from various Gram-positive bacteria, with studies indicating that the enzymes from Clostridium difficile and Lactobacillus rhamnosus exhibit high selectivity for the D-xylulose 5-phosphate substrate. nih.gov The expression of these XPDH enzymes in engineered B. subtilis has successfully resulted in the conversion of glucose into xylitol. nih.gov

The catalytic activity of this compound dehydrogenase is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide hydride (NADH). researchgate.netnih.gov The reaction involves the transfer of a hydride from NADH to D-xylulose 5-phosphate, which results in its reduction to xylitol. researchgate.netnih.gov This specificity for NADH is a key characteristic of the enzyme. researchgate.net In silico modeling of XPDH has provided insights into the catalytic mechanism, suggesting that specific amino acid residues, such as His58, are crucial in acting as the proton donor for the reduction of the substrate. nih.gov

Enzymology of Xylitol 5 Phosphate Metabolism

Xylulokinases (XK)

Xylulokinase (EC 2.7.1.17) catalyzes the phosphorylation of D-xylulose to D-xylulose 5-phosphate, a critical step for its entry into the pentose (B10789219) phosphate (B84403) pathway. nih.govwikipedia.org This enzyme is essential for growth on xylose or xylulose and can be a rate-limiting factor in pentose sugar utilization. nih.gov

Structural Biology and Active Site Characteristics

The three-dimensional architecture of xylulokinase reveals a two-domain structure, a common feature among the sugar kinase/hsp70/actin superfamily. researchgate.netrcsb.org The crystal structure of Escherichia coli XK, for instance, shows a dimer where each monomer consists of two domains separated by a cleft that forms the active site. nih.gov Similarly, human xylulokinase (hXK) exhibits this two-domain fold. researchgate.netrcsb.org

In the open conformation of hXK, the binding site for D-xylulose is located in domain I, while the ATP-binding site is in domain II. researchgate.netrcsb.org These two sites are separated by a significant distance of approximately 10 Å, which strongly suggests that a substantial conformational change, a hinge-bending motion, is necessary to bring the substrates into proximity for catalysis. nih.govrcsb.org This movement is thought to enhance the interactions with MgATP, explaining the synergistic binding of the substrates. nih.gov The binding of D-xylulose occurs in its linear keto-form, where it is positioned between a tryptophan side chain and polar side chains that facilitate precise hydrogen bonding for substrate recognition. researchgate.netrcsb.org

Kinetic Parameters and Substrate Specificity

Xylulokinases exhibit a range of kinetic properties and substrate specificities depending on their source organism. Human XK is highly specific for D-xylulose, with a Michaelis constant (Km) of 24 ± 3 µM and a catalytic rate (kcat) of 35 ± 5 s−1. researchgate.netnih.gov This high specificity and efficiency are in line with its function in a high-flux metabolic pathway. nih.gov In contrast, the E. coli enzyme displays a more relaxed substrate specificity, being able to phosphorylate other sugars and polyols, albeit with lower catalytic efficiencies. nih.gov

The table below summarizes the apparent kinetic parameters of E. coli xylulokinase for various substrates.

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
D-xylulose0.24 ± 0.0335 ± 51500 ± 400
D-ribulose---
D-arabitol---
Xylitol (B92547)---
Data for D-ribulose, D-arabitol, and xylitol with E. coli XK show significantly higher Km values and lower catalytic efficiencies compared to D-xylulose. nih.gov

Interestingly, human XK activity is inhibited by substrate concentrations of D-xylulose greater than 200 µM. nih.gov It also does not exhibit uncoupled ATPase activity, meaning ATP hydrolysis does not occur in the absence of the sugar substrate. nih.gov

The kinetic parameters for D-xylulokinase from Mucor circinelloides have been determined as a Km of 0.29 mM for D-xylulose and 0.51 mM for ATP. oup.com

Genetic Encoding and Phylogenetic Distribution

The gene encoding xylulokinase is commonly designated as xylB in prokaryotes. nih.gov For instance, in Clostridium thermosaccharolyticum, the xylB gene is located downstream of the xylA gene (encoding xylose isomerase) and is likely in the same operon. nih.gov In humans, the corresponding gene is XYLB. genecards.org

Phylogenetic analysis of xylulokinase amino acid sequences reveals distinct evolutionary relationships. The XylA family of proteins, for example, is separated into two main clusters based on the G+C content of the organisms' DNA. nih.gov The D-xylulokinase from Kocuria gwangalliensis shows a closer evolutionary relationship to the enzyme from Arthrobacter phenanthrenivorans than to that from Bifidobacterium catenulatum. semanticscholar.org The amino acid sequence of the putative human xylulokinase shares identity with enzymes from various organisms, including Haemophilus influenzae (22%), C. elegans (45%), and yeast (31-35%). genecards.org

Xylitol 5-phosphate Dehydrogenases (XPDH)

This compound dehydrogenase (XPDH) is an oxidoreductase that catalyzes the conversion of D-xylulose 5-phosphate to this compound in the presence of NADH. researchgate.netnih.govresearchgate.net This enzyme belongs to the medium-chain dehydrogenase/reductase (MDR) superfamily. researchgate.netnih.gov

Catalytic Mechanism and Hydride Transfer

The catalytic mechanism of XPDH involves a hydride transfer from NADH to the carbonyl carbon of D-xylulose 5-phosphate. researchgate.netnih.gov This reaction is dependent on the presence of a zinc ion (Zn²⁺) in the active site, which acts as a Lewis acid to polarize the substrate's carbonyl group, facilitating the hydride attack. researchgate.net The reaction is reversible, and the enzyme can also catalyze the oxidation of this compound to D-xylulose 5-phosphate using NAD⁺ as the coenzyme. tandfonline.com

Role of Specific Amino Acid Residues in Catalysis

Specific amino acid residues within the active site of XPDH play crucial roles in substrate binding and catalysis. In silico modeling and molecular dynamics simulations have identified key residues involved in the catalytic mechanism. For some XPDH enzymes, His58 and Ser39 have been proposed to act as proton donors for the reduction of D-xylulose 5-phosphate and D-ribulose 5-phosphate, respectively. researchgate.netnih.govresearchgate.net

In the broader family of zinc-dependent alcohol dehydrogenases, a conserved glutamate (B1630785) residue often plays a role in coordinating the catalytic zinc ion. nih.gov In sorbitol/xylitol dehydrogenases, this glutamate can interact with the zinc-bound water molecule and form a hydrogen bond with the substrate's hydroxyl group, helping to correctly position the substrate for catalysis. nih.gov Mutagenesis studies on related enzymes have shown that altering key residues in the coenzyme binding site can dramatically shift the enzyme's preference from NAD⁺ to NADP⁺. nih.gov For example, mutations at positions corresponding to Asp207, Ile208, Phe209, and Asn211 in Pichia stipitis xylitol dehydrogenase significantly altered its coenzyme specificity. nih.gov

Isozyme Diversity and Expression Profiles

The metabolism of xylitol and its phosphorylated form, this compound, involves a variety of enzymes, with isozymes playing crucial roles in different organisms and under varying conditions. In xylose-fermenting yeasts, the initial steps of xylose metabolism are catalyzed by xylose reductase (XR) and xylitol dehydrogenase (XDH). google.comnih.gov XR, which can exist as several isozymes in the same species, reduces D-xylose to xylitol. google.com Subsequently, XDH oxidizes xylitol to D-xylulose, which is then phosphorylated to D-xylulose 5-phosphate. google.com

In the yeast Candida maltosa, two alcohol dehydrogenase (ADH) isozymes, CmADH1 and CmADH2A, are involved in ethanol (B145695) formation during xylose metabolism. nih.gov The expression of these isozymes is influenced by the available carbon source. nih.gov For instance, in Pichia stipitis, another xylose-fermenting yeast, PsADH1 is a key enzyme for ethanol production. nih.gov The differences in ADH isozyme systems between C. maltosa and P. stipitis highlight the diversity in metabolic strategies among yeasts. nih.gov

Furthermore, in Saccharomyces cerevisiae, which does not naturally utilize xylose efficiently, the introduction of heterologous genes for XR and XDH from xylose-fermenting yeasts like Pichia stipitis enables the conversion of xylose to xylitol and subsequently to D-xylulose 5-phosphate. mdpi.com The expression of these enzymes is a critical factor in engineering S. cerevisiae for xylitol production. Overexpression of the xylitol dehydrogenase gene XYL2 from Pichia stipitis in a transketolase-deficient S. cerevisiae strain significantly increased the production of xylitol and ribitol. asm.org

Phosphatases Acting on this compound

Substrate Range and Reaction Selectivity

Phosphatases that act on this compound are crucial in regulating its intracellular concentration. In Streptococcus mutans, a phosphatase with broad substrate specificity has been identified. umich.edu This enzyme is capable of hydrolyzing not only this compound but also other sugar phosphates such as glucose 6-phosphate, fructose (B13574) 6-phosphate, galactose 6-phosphate, and ribose 5-phosphate. umich.edu The broad substrate range suggests this phosphatase may have multiple roles in cellular metabolism beyond just the detoxification of this compound. umich.edu

Similarly, studies on a superfamily of phosphatases have revealed enzymes with varying degrees of selectivity. For example, the enzyme Q926W0 demonstrated high activity towards L-xylitol 5-phosphate and moderate activity with other sugar alcohols like D-mannitol 1-phosphate and D-mannitol 6-phosphate. nih.gov In Lactobacillus casei, an inducible, membrane-regulated this compound phosphatase has been characterized, indicating a specific role in xylitol metabolism. umich.edu The dephosphorylation of D-xylulose 5-phosphate can also be catalyzed by non-specific phosphatases, which are also capable of acting on D-ribulose 5-phosphate. google.com

Enzyme/OrganismSubstratesReference
Phosphatase from Streptococcus mutansThis compound, Glucose 6-phosphate, Fructose 6-phosphate, Galactose 6-phosphate, Ribose 5-phosphate umich.edu
Q926W0L-xylitol 5-phosphate, D-mannitol 1-phosphate, D-mannitol 6-phosphate nih.gov
This compound phosphatase from Lactobacillus caseiThis compound (inducible) umich.edu
Non-specific phosphataseD-xylulose 5-phosphate, D-ribulose 5-phosphate google.com

Energy Dependence of Dephosphorylation and Efflux Mechanisms

The detoxification of intracellular this compound in some bacteria involves an energy-dependent process. In Streptococcus mutans, the expulsion of this compound is a two-step process that requires energy. umich.edu First, this compound is hydrolyzed to xylitol and inorganic phosphate by an inducible sugar phosphatase. umich.edu This dephosphorylation step is energy-requiring. umich.edu Subsequently, the free xylitol is expelled from the cell. umich.edu This entire process is often referred to as a "futile xylitol cycle" because it consumes energy without yielding any metabolic benefit for the bacterium. karger.com

The presence of xylitol can induce the activity of this phosphatase, leading to a more efficient efflux of this compound. umich.edu Studies have shown that successive cultivations of S. mutans in the presence of xylitol can significantly increase the activity of the phosphatase involved in this process. umich.edu This energy-dependent cycle is considered a key mechanism behind the antimicrobial effect of xylitol on certain oral bacteria. karger.com

Transketolase and Pentose Phosphate Epimerases

Involvement in Interconversion of Sugar Phosphates

Transketolase and pentose phosphate epimerases are key enzymes in the non-oxidative branch of the pentose phosphate pathway (PPP), where they catalyze the interconversion of various sugar phosphates. libretexts.orgnih.gov D-xylulose 5-phosphate, derived from xylitol, is a central intermediate in this pathway.

D-ribulose 5-phosphate 3-epimerase (RPE) catalyzes the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate. libretexts.orgvtt.fi This reaction is crucial for providing the substrate for transketolase. wikipedia.org

Transketolase (TKT) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that transfers a two-carbon unit from a ketose donor, such as D-xylulose 5-phosphate, to an aldose acceptor. researchgate.netroyalsocietypublishing.org The primary reactions catalyzed by transketolase are:

D-xylulose 5-phosphate + D-ribose 5-phosphate ⇌ sedoheptulose (B1238255) 7-phosphate + glyceraldehyde 3-phosphate libretexts.org

D-xylulose 5-phosphate + D-erythrose 4-phosphate ⇌ fructose 6-phosphate + glyceraldehyde 3-phosphate libretexts.org

These reversible reactions link the PPP with glycolysis by producing the glycolytic intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate. libretexts.org In engineered Saccharomyces cerevisiae strains, the deletion of transketolase genes leads to the accumulation of D-xylulose 5-phosphate, which can then be channeled towards xylitol production. asm.org Conversely, overexpression of transketolase, along with other PPP enzymes, can improve xylose utilization in engineered yeast. frontiersin.org

Biological Roles and Metabolic Interconnections of Xylitol 5 Phosphate

Regulatory Signaling Molecule

In mammalian systems, xylitol (B92547) 5-phosphate, derived from the metabolism of xylitol, acts as a crucial signaling molecule, influencing gene expression related to carbohydrate and lipid metabolism. drugbank.commdpi.comnih.gov

Activation of Carbohydrate Response Element-Binding Protein (ChREBP)

Xylitol 5-phosphate is a known activator of the Carbohydrate Response Element-Binding Protein (ChREBP), a key transcription factor that regulates the expression of genes involved in glycolysis and lipogenesis. mdpi.comnih.govphysiology.org The activation of ChREBP is mediated through the activation of Protein Phosphatase 2A (PP2A). drugbank.comnih.govphysiology.orgmdpi.comnih.govuni-muenchen.deresearchgate.netresearchgate.netnih.govscispace.comnih.govnih.gov When xylitol is metabolized, it is converted to D-xylulose and then phosphorylated to xylulose 5-phosphate (Xu5P). drugbank.com This increase in Xu5P levels triggers the activation of PP2A. physiology.orgmdpi.comnih.govuni-muenchen.deresearchgate.netresearchgate.netnih.govscispace.comnih.gov The activated PP2A then dephosphorylates ChREBP, leading to its translocation into the nucleus and subsequent binding to carbohydrate response elements (ChoREs) on the promoters of its target genes. physiology.orgmdpi.comnih.govuni-muenchen.descispace.comnih.gov This process ultimately upregulates the transcription of genes encoding for enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govnih.gov Studies have shown that administering xylitol can increase the expression of ChREBP target genes. nih.govnih.gov

Role in Microbial Carbon Metabolism and Sugar Utilization

This compound is a significant intermediate in the microbial metabolism of xylose, a five-carbon sugar abundant in lignocellulosic biomass. Its formation and accumulation can have profound effects on the growth and metabolic efficiency of various microorganisms.

Xylose Assimilation Pathways (Isomerase vs. Oxidoreductase)

Microorganisms utilize two primary pathways for xylose assimilation: the isomerase pathway and the oxidoreductase pathway. encyclopedia.pubnih.govnih.govmdpi.com

Isomerase Pathway: Predominantly found in bacteria, this pathway directly converts xylose to xylulose using the enzyme xylose isomerase. encyclopedia.pubmdpi.comigem.wiki Xylulose is then phosphorylated by xylulokinase to form xylulose 5-phosphate, which enters the pentose (B10789219) phosphate (B84403) pathway (PPP). encyclopedia.pubnih.govmdpi.comigem.wikiigem.org

Oxidoreductase Pathway: This pathway is common in yeasts and fungi. encyclopedia.pubnih.govmdpi.com It involves a two-step conversion of xylose to xylulose. First, xylose is reduced to xylitol by xylose reductase (XR). nih.govnih.gov Subsequently, xylitol is oxidized to xylulose by xylitol dehydrogenase (XDH). nih.govnih.gov Similar to the isomerase pathway, xylulose is then phosphorylated to xylulose 5-phosphate to enter the PPP. nih.govnih.gov

In both pathways, the formation of xylulose 5-phosphate is a critical step connecting xylose utilization to central carbon metabolism. encyclopedia.pubnih.gov However, the intermediate steps, particularly the production of xylitol in the oxidoreductase pathway, can lead to different metabolic outcomes and potential bottlenecks.

Impact on Growth and Metabolism of Specific Microorganisms (Corynebacterium glutamicum, Saccharomyces cerevisiae, E. coli)

The metabolism of xylitol and the accumulation of its phosphorylated form can significantly impact the growth and productivity of industrially important microorganisms.

Corynebacterium glutamicum : Wild-type C. glutamicum cannot naturally utilize xylose. researchgate.netnih.govnih.gov Engineered strains have been developed to assimilate xylose through either the isomerase or the Weimberg pathway. researchgate.netnih.gov In strains engineered with the isomerase pathway, the endogenous xylulokinase can phosphorylate xylitol, leading to the intracellular accumulation of this compound. researchgate.netnih.gov This accumulation has been shown to be cytotoxic and strongly inhibits the growth of the strain on D-xylose, D-glucose, and D-arabitol. researchgate.netnih.gov This inhibitory effect makes the Weimberg pathway a more attractive alternative for efficient xylose utilization in C. glutamicum to avoid the toxic effects of this compound. nih.gov

Saccharomyces cerevisiae : This yeast is a key organism for biofuel production but naturally lacks the ability to efficiently metabolize xylose. nih.govnih.gov Engineered strains of S. cerevisiae often utilize the oxidoreductase pathway from other yeasts like Pichia stipitis. nih.gov While this allows for xylose assimilation, an imbalance in the cofactor requirements of xylose reductase (NAD(P)H) and xylitol dehydrogenase (NAD+) can lead to the accumulation of xylitol. nih.gov Although xylitol itself can be a valuable co-product, its accumulation can represent a loss of carbon that could otherwise be converted to ethanol (B145695). nih.gov The subsequent phosphorylation of xylulose to xylulose 5-phosphate is a crucial step for directing the carbon into the central metabolic pathways for ethanol production. nih.gov

Accumulation and Potential Inhibitory Effects

The intracellular accumulation of this compound can have significant inhibitory effects on microbial metabolism. In several microorganisms, the phosphorylation of xylitol to this compound is a key step that can lead to cytotoxicity. researchgate.netnih.govscielo.br

In Streptococcus mutans, a bacterium associated with dental caries, xylitol is taken up and converted to this compound. scielo.bririspublishers.com This accumulation is toxic to the cell and disrupts energy production, leading to growth inhibition. scielo.bririspublishers.com The cell expends energy to dephosphorylate and expel the xylitol, creating a futile energy-wasting cycle. scielo.brkarger.com Furthermore, this compound has been shown to inhibit key glycolytic enzymes in S. mutans. irispublishers.com

In engineered Corynebacterium glutamicum, the accumulation of this compound is a major bottleneck for efficient xylose utilization, causing severe growth inhibition. researchgate.netnih.gov This toxicity highlights the importance of pathway engineering to avoid the formation of this inhibitory compound. nih.gov Similarly, in E. coli, the buildup of this compound can inhibit xylose transport. researchgate.net

The table below summarizes the effects of this compound in different organisms.

OrganismPathway for this compound FormationEffect of AccumulationReferences
Corynebacterium glutamicum Phosphorylation of xylitol by endogenous xylulokinase in engineered strains.Cytotoxicity and strong growth inhibition. researchgate.netnih.gov
Streptococcus mutans Uptake and phosphorylation of xylitol.Toxicity, disruption of energy production, growth inhibition, and inhibition of glycolytic enzymes. scielo.bririspublishers.com
Escherichia coli Phosphorylation of xylitol by xylulokinase.Noncompetitive inhibition of native xylose transporters. researchgate.net

This compound as an Inhibitor of Transport Systems (e.g., xylose transporters)

This compound has been identified as a potent inhibitor of specific sugar transport systems in microorganisms. In several bacteria, the uptake of xylitol is mediated by the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS), which simultaneously transports and phosphorylates the sugar. researchgate.netnih.gov For instance, in Streptococcus mutans and other oral streptococci, xylitol is taken up by the fructose-specific PTS. nih.govasm.orgnih.gov Once inside the cell, it is converted to this compound. nih.govasm.org

While xylitol itself can compete with other sugars for transport, the intracellularly formed this compound exerts a more significant inhibitory effect. Research has shown that this compound can noncompetitively inhibit xylose transporters. researchgate.net This inhibition disrupts the normal uptake of essential sugars like xylose, thereby impeding bacterial growth and metabolism. researchgate.net In Corynebacterium glutamicum, the accumulation of this compound has been linked to growth inhibition on D-xylose, D-glucose, and D-arabitol. researchgate.net This inhibitory action is attributed to the phosphorylation of xylitol by the endogenous xylulokinase, leading to the buildup of this compound. researchgate.net

The inhibitory effect of this compound is not limited to xylose transporters. Studies on S. mutans suggest that the accumulation of this compound can also impair glucose transport via the PTS. biorxiv.org This broad inhibitory action on sugar transport systems underscores the central role of this compound in the antimicrobial activity of xylitol.

OrganismTransport System AffectedEffect of this compound
Corynebacterium glutamicumXylose transportersNoncompetitive inhibition
Streptococcus mutansGlucose-PTSImpaired activity

"Futile Cycle" Hypothesis in Bacterial Metabolism (Streptococcus mutans)

The "futile cycle" hypothesis is a key concept in explaining the bacteriostatic effect of xylitol, particularly in Streptococcus mutans. asm.orgnih.gov This cycle is initiated by the transport of xylitol into the bacterial cell via the fructose (B13574) phosphotransferase system, a process that consumes a high-energy phosphate from phosphoenolpyruvate (PEP) to form this compound. researchgate.netasm.orgscielo.br

Since most strains of S. mutans cannot metabolize this compound for energy production, it accumulates within the cell. nih.govasm.orgnih.gov To prevent toxic levels of this compound from building up, the cell must expend additional energy to dephosphorylate this compound and expel the resulting xylitol back into the extracellular environment. researchgate.netnih.govscielo.br This process of uptake, phosphorylation, dephosphorylation, and expulsion constitutes a "futile cycle" that depletes the cell's energy reserves, specifically ATP and PEP, without any metabolic gain. researchgate.netscielo.br The continuous operation of this energy-wasting cycle ultimately leads to the inhibition of bacterial growth and can even result in cell death. asm.orgscielo.br

The existence of this futile cycle has been supported by studies showing that S. mutans exposed to xylitol exhibit depleted energy levels and that the bacteria are capable of expelling xylitol after its intracellular phosphorylation. nih.govnih.gov

Intracellular Toxicity Mechanisms in Microorganisms

The intracellular accumulation of this compound is not only energetically costly but also directly toxic to microbial cells through several mechanisms. nih.govscielo.brdrugbank.com

One of the primary toxic effects of this compound is the inhibition of key glycolytic enzymes. nih.govkarger.com It has been proposed to be an inhibitor of phosphofructokinase, a critical enzyme in the glycolytic pathway. nih.govnih.govmdpi.com By blocking this enzyme, this compound disrupts the normal flow of glycolysis, leading to an accumulation of hexose-6-phosphates and a reduction in the production of essential metabolites like fructose-1,6-bisphosphate. biorxiv.orgnih.gov This disruption of glycolysis severely impairs the cell's ability to produce energy and essential biosynthetic precursors. researchgate.net

Furthermore, the accumulation of this compound is considered a form of "sugar-phosphate stress." nih.gov This stress can manifest in various ways, including the development of intracellular vacuoles and degradation of the cell membrane. researchgate.netscielo.brdrugbank.com The buildup of the phosphorylated sugar can also lead to a disruption of protein synthesis. nih.gov

In some bacteria, the toxic effects are so pronounced that they lead to growth inhibition and cell death. nih.govnih.gov For example, in certain strains of Lactobacillus casei and Escherichia coli, this compound has been identified as the intracellular inhibitory form of xylitol. asm.org The accumulation of this compound leads to a state of metabolic stress that the cell cannot overcome, ultimately resulting in the cessation of growth.

MicroorganismObserved Toxic EffectReference
Streptococcus mutansInhibition of phosphofructokinase, disruption of glycolysis, formation of intracellular vacuoles, cell membrane degradation. researchgate.netnih.govbiorxiv.orgnih.govscielo.brmdpi.com
Lactobacillus caseiIntracellular inhibition. asm.org
Escherichia coliIntracellular inhibition in certain mutant strains. asm.org

Regulation of Xylitol 5 Phosphate Metabolism

Transcriptional and Translational Control of Related Enzymes

The expression of genes encoding enzymes in xylitol (B92547) 5-phosphate metabolism is tightly controlled in response to the presence of specific substrates. In many microorganisms, the genes for xylose reductase (XR) and xylitol dehydrogenase (XDH), which are involved in the conversion of xylose to xylitol and then to D-xylulose for subsequent phosphorylation to xylitol 5-phosphate, are inducible. researchgate.net For instance, in Saccharomyces cerevisiae, the expression of XYL1 (encoding xylose reductase) and XYL2 (encoding xylitol dehydrogenase) is upregulated in the presence of xylose, while glucose represses their expression. researchgate.net

The transcription factor Znf1 has been identified as a key regulator of xylose metabolism in S. cerevisiae. nih.gov It controls the expression of genes involved in xylose utilization, including those for xylose reductases and xylitol dehydrogenases. nih.gov Overexpression of ZNF1 or deletion of its target, the xylose suppressor gene BUD21, has been shown to enhance xylose utilization and xylitol production. nih.govresearchgate.net

In some bacteria, xylitol can influence the expression of virulence genes. For example, in Serratia marcescens, xylitol has been shown to significantly decrease the expression of genes related to virulence, such as those involved in biofilm formation and motility. mdpi.com Similarly, in Streptococcus pneumoniae, xylitol can lower the expression of the autolysin-encoding gene lytA. nih.gov

Furthermore, xylitol consumption has been observed to modulate the expression of genes related to lipid metabolism. In rat models, xylitol increased the gene expression of lipogenic enzymes and fatty acid oxidation-related genes, while suppressing the sterol regulatory element-binding protein 1c. mdpi.com This is mediated in part by xylulose 5-phosphate, which activates the carbohydrate response element-binding protein (ChREBP), a key transcription factor for lipogenic enzymes. mdpi.com

Table 1: Examples of Transcriptional Regulation in this compound Related Pathways

OrganismGene(s)Regulator/InducerEffect on Expression
Saccharomyces cerevisiaeXYL1, XYL2XyloseUpregulation
Saccharomyces cerevisiaeXYL1, XYL2GlucoseDownregulation
Saccharomyces cerevisiaeXylose utilization genesZnf1 (transcription factor)Positive regulation
Serratia marcescensVirulence genes (pigP, shlA, etc.)XylitolDownregulation
Streptococcus pneumoniaelytAXylitolDownregulation
Rat liver cellsLipogenic enzyme genesXylitol/Xylulose 5-phosphateUpregulation

Allosteric Regulation of Key Enzymes

Allosteric regulation provides a rapid mechanism to control metabolic flux in response to the immediate needs of the cell. Key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), where this compound is an intermediate, are subject to such regulation.

Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative branch of the PPP, is allosterically stimulated by NADP+ and strongly inhibited by NADPH. wikipedia.orglibretexts.org This ensures that the production of NADPH, a key product of this pathway, is tightly coupled to its consumption. The ratio of NADPH to NADP+ is a primary determinant of G6PD activity. wikipedia.org

Xylulose 5-phosphate/fructose (B13574) 6-phosphate phosphoketolase (Xfp), an enzyme that plays a role in carbohydrate metabolism in some bacteria and fungi, is also subject to allosteric regulation. nih.govclemson.edu In Lactobacillus plantarum, Xfp is inhibited by phosphoenolpyruvate (B93156) (PEP), oxaloacetic acid (OAA), and glyoxylate. nih.gov Similarly, the Xfp2 enzyme in Cryptococcus neoformans is inhibited by PEP, OAA, and ATP, and activated by AMP. nih.govclemson.edu This regulation allows the cell to modulate the flow of carbons through this pathway based on the availability of downstream metabolites and the cellular energy status.

It has also been proposed that this compound itself can act as an allosteric regulator. In Streptococcus mutans, it is suggested that this compound inhibits phosphofructokinase, a key glycolytic enzyme, leading to a block in glycolysis. biorxiv.orgbiorxiv.org

Table 2: Allosteric Regulators of Enzymes in or related to this compound Pathways

EnzymeOrganismActivator(s)Inhibitor(s)
Glucose-6-phosphate dehydrogenase (G6PD)GeneralNADP+NADPH, Acetyl CoA
Xylulose 5-phosphate/fructose 6-phosphate phosphoketolase (Xfp)Lactobacillus plantarum-Phosphoenolpyruvate (PEP), Oxaloacetic acid (OAA), Glyoxylate
Xylulose 5-phosphate/fructose 6-phosphate phosphoketolase 2 (Xfp2)Cryptococcus neoformansAMPATP, Phosphoenolpyruvate (PEP), Oxaloacetic acid (OAA)
PhosphofructokinaseStreptococcus mutans-This compound (proposed)

Co-factor Balance and Redox State Influence on Pathways

The metabolism of this compound is highly dependent on the balance of cellular redox cofactors, primarily the ratios of NAD+/NADH and NADP+/NADPH. plos.orgwikipedia.org The initial steps in the common xylose utilization pathway in yeasts involve a xylose reductase (XR) that often prefers NADPH, and a xylitol dehydrogenase (XDH) that strictly uses NAD+. nih.govwikipedia.org This cofactor mismatch can lead to a redox imbalance, particularly under anaerobic conditions, resulting in the accumulation of xylitol. plos.orgnih.gov

The cellular redox state, reflected in the NAD+/NADH and NADP+/NADPH ratios, directly influences the activity of enzymes in these pathways. wikipedia.orgresearchgate.net A high NAD+/NADH ratio favors oxidative reactions, while a low ratio favors reductive reactions. wikipedia.org Similarly, a high NADP+/NADPH ratio stimulates the oxidative pentose phosphate pathway to produce more NADPH. wikipedia.orglibretexts.org In healthy mammalian tissues, the NAD+/NADH ratio in the cytoplasm is typically high, favoring oxidative processes, while the NADP+/NADPH ratio is very low, making NADPH readily available for reductive biosynthesis. wikipedia.org

Efforts to engineer microorganisms for efficient xylose fermentation often focus on manipulating cofactor balance. nih.gov Strategies include altering the cofactor specificity of XR to use NADH, or engineering pathways to regenerate NAD+ or NADPH. nih.govmdpi.com For example, overexpression of a water-forming NADH oxidase can regenerate NAD+, thereby reducing xylitol accumulation. nih.gov Conversely, co-expression of genes like ZWF1 (encoding G6PD) can increase NADPH availability for NADPH-dependent xylose reductases. nih.gov

Xylitol itself can influence the cellular redox state. In Meyerozyma guilliermondii, xylitol treatment was shown to enhance the activities of antioxidant enzymes like thioredoxin reductase and peroxidase, and increase the expression of their corresponding genes, suggesting an improved capacity to handle oxidative stress. frontiersin.org In human monocytic cells, xylitol was found to increase the NADPH/NADP+ ratio, contributing to its antioxidant effects. spandidos-publications.com

Metabolic Flux Control and Bottlenecks in this compound Pathways

In the context of xylose fermentation in engineered Saccharomyces cerevisiae, xylulokinase (XK), the enzyme that phosphorylates D-xylulose to xylulose 5-phosphate, has been identified as a rate-limiting step. helsinki.fi Overexpression of the xylulokinase-encoding gene (XKS1) has been shown to increase the rate of ethanol (B145695) production from xylose and decrease the accumulation of the byproduct xylitol. helsinki.fi

Another significant bottleneck can be the transport of xylose into the cell. In some microorganisms, the expression of efficient xylose transporters is crucial for high metabolic flux. researchgate.net Furthermore, the accumulation of this compound itself can create a bottleneck by inhibiting xylose transporters. researchgate.net

Metabolic flux analysis has revealed that the distribution of carbon between the pentose phosphate pathway and glycolysis is critical. In some engineered strains, an imbalance in the expression of enzymes in the non-oxidative pentose phosphate pathway, such as transketolase and transaldolase, can limit the conversion of xylulose 5-phosphate to glycolytic intermediates. researchgate.net Overexpression of genes encoding these enzymes, such as TKL1, TAL1, RPE1, and RKI1, can improve xylose utilization. wikipedia.orgfrontiersin.org

In other metabolic pathways that intersect with this compound metabolism, such as the methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis, specific enzymes have been identified as bottlenecks. For example, in Zymomonas mobilis, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) was found to be a primary bottleneck. osti.govasm.org

Adaptive Responses to Substrate Availability

Microorganisms exhibit remarkable adaptive responses to the availability of different carbon sources, including those that lead to the formation of this compound. When presented with xylose as a carbon source, many organisms induce the expression of the necessary metabolic machinery to utilize it. researchgate.net

In engineered Saccharomyces cerevisiae, adaptation to xylose-containing media can lead to improved xylose utilization over time. researchgate.net This can involve spontaneous mutations that enhance the activity or expression of key enzymes or transporters. For instance, adaptation of a xylose-metabolizing S. cerevisiae strain resulted in faster xylose consumption and increased production of isobutanol. researchgate.net

The presence of a preferred carbon source like glucose typically represses the metabolism of alternative sugars such as xylose, a phenomenon known as carbon catabolite repression. researchgate.net However, some engineered strains have been developed to overcome this, allowing for the co-utilization of glucose and xylose. researchgate.net

Cells also adapt to the metabolic stress that can be caused by the accumulation of intermediates like this compound. biorxiv.org In Streptococcus mutans, which is sensitive to xylitol, the accumulation of this compound is detrimental. biorxiv.orgbiorxiv.org However, resistant mutants can emerge that have altered transport or metabolic pathways to cope with this stress. biorxiv.org

Furthermore, the cellular response to substrate availability involves a global rewiring of metabolism. nih.govfrontiersin.org Transcriptional profiling of S. cerevisiae grown on xylose reveals significant changes in the expression of genes involved in central carbon metabolism, respiration, and stress responses, compared to growth on glucose. nih.govfrontiersin.org This indicates a comprehensive adaptive strategy to utilize a less-preferred carbon source.

Analytical Methodologies for Xylitol 5 Phosphate Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of xylitol (B92547) 5-phosphate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical arsenal, providing detailed information about the molecule's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P NMR for structure and reaction monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of xylitol 5-phosphate and monitoring its enzymatic or chemical transformations. Both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly valuable.

¹H NMR provides detailed information about the hydrogen atoms within the molecule, allowing for the assignment of signals to specific protons in the xylitol backbone. nih.gov The chemical shifts and coupling constants of these protons are sensitive to their chemical environment, offering insights into the conformation of the molecule in solution. nih.gov In studies of metabolic pathways, ¹H NMR can be used to track the conversion of substrates into this compound by monitoring the appearance and disappearance of specific proton signals over time. researchgate.netresearchgate.net

³¹P NMR is highly specific for the phosphorus atom in the phosphate (B84403) group of this compound. huji.ac.il This technique is instrumental in monitoring phosphorylation reactions, as the chemical shift of the phosphorus nucleus is highly indicative of its chemical state. researchgate.nettrilinkbiotech.com The conversion of substrates to this compound can be followed by observing the emergence of a characteristic ³¹P signal corresponding to the phosphate group. researchgate.netresearchgate.net The wide chemical shift range and the sharpness of the signals in ³¹P NMR make it an excellent tool for distinguishing between different phosphorylated species in a mixture. huji.ac.il

NMR Nucleus Application in this compound Research Key Findings/Observations References
¹HStructure elucidation, conformational analysis, reaction monitoring.Provides detailed information on proton environments and their connectivity. Used to track the progress of enzymatic reactions involving this compound. nih.govresearchgate.netresearchgate.net
³¹PDetection of the phosphate group, monitoring phosphorylation reactions.Offers high specificity for the phosphorus atom, allowing for clear observation of phosphorylation events and quantification of product formation. researchgate.netresearchgate.nethuji.ac.il

Mass Spectrometry (MS and LC-MS/MS for identification and quantification)

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for precise determination of the molecular weight of the compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for analyzing complex mixtures. researchgate.net

LC-MS/MS is considered a gold standard for quantifying this compound in cellular extracts due to its high sensitivity and ability to differentiate it from structurally similar phosphosugars. In these methods, the sample is first separated by liquid chromatography, and then the eluted compounds are ionized and analyzed by tandem mass spectrometry. This approach provides both retention time data from the LC and mass spectral data from the MS, enhancing the confidence in compound identification. researchgate.netresearchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly selective and sensitive quantification of this compound, even at low concentrations. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other components in a sample prior to detection and quantification. The choice of technique depends on the nature of the sample matrix and the specific research question.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of sugar phosphates. oup.comsielc.com Several HPLC modes can be employed for the analysis of this compound. Reversed-phase ion-pair chromatography is one such method that allows for the separation of polar, ionic compounds like sugar phosphates on a non-polar stationary phase by adding an ion-pairing reagent to the mobile phase. oup.com Mixed-mode chromatography, which combines ion-exchange and reversed-phase properties, has also been successfully applied to separate sugar phosphates. researchgate.netsielc.com

Various detection methods can be coupled with HPLC for the analysis of this compound. While UV detection can be used, especially after derivatization or with specific mobile phase additives, more universal detectors like Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are also employed. ijbs.comcreative-proteomics.com However, the most powerful approach is coupling HPLC with mass spectrometry (LC-MS), which provides unparalleled sensitivity and selectivity. researchgate.netcreative-proteomics.com

HPLC Technique Principle Detection Method References
Reversed-Phase Ion-PairSeparates ionic compounds on a non-polar column using an ion-pairing reagent in the mobile phase.UV, MS oup.com
Mixed-ModeUtilizes a stationary phase with both ion-exchange and reversed-phase characteristics for enhanced separation.ELSD, MS researchgate.netsielc.com

Gas Chromatography (GC) with derivatization

Gas Chromatography (GC) is another powerful separation technique, but it requires the analytes to be volatile and thermally stable. nih.gov Since this compound is a non-volatile sugar phosphate, it must be chemically modified through a process called derivatization before GC analysis. nih.govresearchgate.netnih.gov Common derivatization methods include trimethylsilylation (TMS) or a combination of oximation and silylation. nih.govresearchgate.net This process increases the volatility of the compound, allowing it to be analyzed by GC.

When coupled with mass spectrometry (GC-MS), this technique provides high resolution and reproducible quantification of this compound. researchgate.netnih.gov The mass spectra obtained from GC-MS can provide structural information that aids in the confident identification of the derivatized compound. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules like this compound. researchgate.netnih.gov Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. researchgate.net CE can be particularly effective in separating structurally similar sugar phosphate isomers. researchgate.netnih.gov

Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS. nih.govresearchgate.netnih.gov This hyphenated technique has been successfully used for the metabolomic analysis of biological samples to detect and quantify this compound. researchgate.netnih.gov The low sample volume requirement and high efficiency make CE-MS a valuable tool in metabolic research. nih.gov

Enzymatic Assays for Indirect Quantification

The indirect quantification of this compound through enzymatic assays is a valuable technique, particularly when direct methods like mass spectrometry are not available or when researchers want to study specific enzyme activities. These assays typically rely on coupled enzyme reactions where the consumption or production of a reporter molecule, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), can be measured spectrophotometrically.

One common approach involves using enzymes that act upon this compound. For instance, the activity of specific or non-specific phosphatases can be determined by measuring the release of inorganic phosphate or the formation of xylitol from this compound. In a study on Streptococcus mutans, researchers measured phosphatase activity using this compound as a substrate. umich.edu The rate of hydrolysis was quantified to understand the cell's mechanism for handling this potentially toxic metabolite. Three successive cultivations of S. mutans in a medium containing 6% xylitol resulted in a 4.3-fold increase in the hydrolytic activity towards this compound, indicating an inducible enzymatic response. umich.edu

Another indirect method leverages the enzymes of the pentose (B10789219) phosphate pathway (PPP). Purified transketolase, an enzyme that uses xylulose 5-phosphate (an isomer of this compound) as a substrate, can be used in a coupled reaction system. By first converting this compound to xylulose 5-phosphate, the subsequent transketolase reaction can be linked to other enzymatic reactions that involve the oxidation or reduction of NADH or NADPH, allowing for spectrophotometric quantification.

The table below summarizes findings related to the enzymatic activity on this compound and related compounds in S. mutans.

Table 1: Increase in Phosphatase Activity in S. mutans After Xylitol Cultivation umich.edu

SubstrateFold Increase in Activity
Ribose 5-phosphate7.9
Fructose (B13574) 6-phosphate6.3
This compound4.3
Galactose 6-phosphate3.3

Isotopic Labeling and Flux Analysis

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds and quantifying the flow, or flux, of carbon through metabolic pathways. In the context of this compound, stable isotopes (like ¹³C) or radioactive isotopes (like ¹⁴C) are incorporated into a precursor molecule (e.g., glucose or xylitol), and the distribution of the label is tracked in downstream metabolites, including this compound. umich.edu This methodology provides critical insights into the dynamics of pathways such as the pentose phosphate pathway (PPP).

Metabolic flux analysis (MFA) uses isotopic labeling data to calculate the rates of intracellular reactions. For example, ¹³C-glucose tracing can be used to track the flux of this compound between the PPP and glycolysis. Studies in recombinant Saccharomyces cerevisiae have used ¹³C-labeling to investigate xylose metabolism, where this compound is a key intermediate. researchgate.net These analyses have revealed how cofactor imbalances (NADH/NADPH) affect metabolic fluxes. In one study, the flux from glucose-6-phosphate into the NADPH-generating part of the PPP was found to be almost ten times higher in a culture grown on a xylose-glucose mixture compared to one grown on glucose alone. researchgate.net This highlights the cell's response to the cofactor demands of xylose metabolism. researchgate.netmdpi.com

In bacteria, isotopic labeling has been used to elucidate the expulsion mechanism of this compound. In a study on Streptococcus mutans, cells were incubated with ¹⁴C-xylitol. The intracellular levels of ¹⁴C-xylitol and ¹⁴C-xylitol 5-phosphate were then measured over time to understand the dynamics of its formation and subsequent expulsion from the cell. umich.edu This experiment revealed that this compound is first hydrolyzed to xylitol before being expelled. umich.edu

The following table presents findings from a metabolic flux analysis study comparing different yeast species and their efficiency in xylose fermentation, a process involving this compound.

Table 2: Comparison of Metabolic Fluxes in Xylose-Fermenting Yeasts nih.govembrapa.br

Yeast SpeciesKey Finding Related to Xylose/Xylitol Metabolism
Scheffersomyces stipitisXylose catabolism occurs at twice the flux rate compared to the other species. Shows a high flux rate of xylose reductase (XR) with NADH, reducing xylitol production. nih.govembrapa.br
Spathaspora passalidarumExhibits a 1.5 times higher flux rate in the NADH-dependent xylose reductase reaction than the other two yeasts, also leading to reduced xylitol accumulation. nih.govembrapa.br
Spathaspora arborariaeShows lower flux rates for the conversion of erythrose-4-phosphate and D-ribulose-5-phosphate compared to S. stipitis and S. passalidarum, correlating with higher xylitol production. embrapa.br

Sample Preparation and Derivatization Strategies for Analysis

Proper sample preparation is critical for the accurate analysis of this compound, a polar and non-volatile compound. The strategy employed depends on the biological matrix and the subsequent analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC). nih.govresearchgate.net

The initial step typically involves extraction of metabolites from cellular material. A common procedure for bacterial cells includes rapid harvesting by centrifugation, followed by quenching of metabolic activity. umich.edu For the extraction of intracellular phosphorylated sugars like this compound, methods can include treatment with boiling water or solvents like methanol/water mixtures. umich.edumdpi.com For instance, in a study on S. mutans, cell pellets were treated for 10 minutes in boiling water to extract intracellular compounds, including ¹⁴C-xylitol 5-phosphate. umich.edu Another approach involves mixing freeze-dried material with a methanol/water solution, followed by heating, to extract polar metabolites. mdpi.com

Following extraction, purification steps may be necessary to remove interfering substances like proteins and salts. A detailed method for purifying this compound from a cell extract of Lactobacillus casei involved several steps: centrifugation to remove cell debris, ultrafiltration to eliminate proteins, precipitation of the phosphorylated product as a barium salt, and finally, ion-exchange chromatography to achieve high purity. nih.govnih.gov

Because this compound is non-volatile, it cannot be directly analyzed by GC. nih.gov Therefore, a derivatization step is required to convert the polar hydroxyl and phosphate groups into more volatile and thermally stable functional groups. ajrsp.com The most common derivatization method is silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net Reagents such as N-Trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) are frequently used for this purpose. researchgate.net Another method is acetylation, which converts the analyte into its acetylated derivative. nih.gov These derivatization techniques increase the volatility of this compound, allowing for its separation and detection by GC-MS. nih.govresearchgate.net

Table 3: Overview of Derivatization Methods for GC Analysis of Polyols and Sugars nih.govajrsp.comresearchgate.net

Derivatization MethodReagent ExamplePurpose
SilylationN-Trimethylsilyl-N-methyl trifluoroacetamide (MSTFA)Replaces active hydrogens on hydroxyl and phosphate groups with volatile trimethylsilyl (TMS) groups. researchgate.net
AcetylationAcetic AnhydrideConverts hydroxyl groups to acetate (B1210297) esters, increasing volatility. ajrsp.com

Synthetic Approaches for Xylitol 5 Phosphate and Analogs in Research

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the specificity of biological catalysts with the principles of chemical reactions to create efficient production pathways. These methods are particularly valuable for producing phosphorylated compounds like xylitol (B92547) 5-phosphate, which can be challenging to synthesize through purely chemical or biological means.

Isolated Enzyme Cascades for in vitro Production

In vitro synthetic biosystems using isolated enzyme cascades offer a controlled environment for the production of sugar phosphates, avoiding the complexities of cellular metabolism and the difficulty of transporting charged molecules across cell membranes. rsc.orgnih.gov A common strategy for xylitol 5-phosphate synthesis involves a multi-enzyme cascade.

One established pathway begins with D-xylose, which is first isomerized to D-xylulose by xylose isomerase (XI). Subsequently, the D-xylulose is phosphorylated to D-xylulose 5-phosphate by a xylulokinase (XK). nih.govmdpi.comgoogle.com This D-xylulose 5-phosphate can then be reduced to this compound. However, much of the research has focused on the synthesis of D-xylulose 5-phosphate itself as the expensive precursor. For instance, a system was designed with xylose isomerase, xylulokinase, and a third enzyme, polyphosphate kinase, for in situ ATP regeneration, which is required by most xylulokinases. nih.govmdpi.comgoogle.com

Another chemoenzymatic method involves using a cell extract from Lactobacillus casei CL-16. nih.govacademie-sciences.fr This extract contains a xylitol phosphoenolpyruvate (B93156):phosphotransferase system (PTS) that directly phosphorylates xylitol to this compound using phosphoenolpyruvate as the phosphate (B84403) donor. nih.govacademie-sciences.fr This method achieved a 53% yield and produced a highly pure product after purification steps including precipitation as a barium salt and ion-exchange chromatography. academie-sciences.fr The specificity of the enzyme avoids the creation of unwanted byproducts, a common issue in chemical synthesis. nih.gov

Utilization of Polyphosphate as a Phosphate Donor

The cost of ATP is a significant factor in the economic feasibility of large-scale enzymatic phosphorylation. To address this, polyphosphate (polyP), a much cheaper polymer of orthophosphate, has been successfully utilized as a phosphate donor. nih.govfrontiersin.org This approach was made possible by identifying an ATP-based xylulokinase from the hyperthermophilic bacterium Thermotoga maritima that exhibits promiscuous activity with polyphosphate. nih.govmdpi.com

This discovery allowed for the simplification of the enzyme cascade. By using the T. maritima xylulokinase, the need for a separate ATP regeneration system involving polyphosphate kinase was eliminated. nih.gov A minimized two-enzyme system, consisting only of xylose isomerase and the polyphosphate-utilizing xylulokinase, was developed. nih.gov This optimized two-enzyme system was able to produce 32 mM of D-xylulose 5-phosphate from 50 mM D-xylose and polyphosphate after 36 hours at 45°C, demonstrating a feasible and more cost-effective biosynthesis route. nih.govgoogle.com

Genetic Engineering of Microorganisms for Enhanced Production

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum provides a promising avenue for the in vivo biosynthesis of this compound and its precursors from inexpensive feedstocks like glucose or xylose.

Pathway Engineering for Biosynthesis from Glucose or Xylose

Wild-type Corynebacterium glutamicum cannot naturally metabolize D-xylose. rsc.orgCurrent time information in Bangalore, IN. To enable xylose utilization, two primary metabolic pathways have been engineered into this organism: the isomerase (ISO) pathway and the Weimberg (WMB) pathway. rsc.orgCurrent time information in Bangalore, IN. The ISO pathway involves converting xylose to xylulose via xylose isomerase, followed by phosphorylation to xylulose 5-phosphate by xylulokinase. researchgate.net The Weimberg pathway is a more complex oxidative route. In strains engineered with the ISO pathway, the intracellular accumulation of this compound has been observed, resulting from the phosphorylation of xylitol, which can be formed as a byproduct. rsc.orgCurrent time information in Bangalore, IN.

In E. coli, which naturally possesses a xylose utilization pathway (XI pathway), engineering efforts have focused on producing xylitol from xylose or even glucose. nih.govkijob.or.kr This often involves introducing heterologous enzymes. For example, the xylose reductase (XR) - xylitol dehydrogenase (XDH) pathway from yeasts like Saccharomyces cerevisiae can be introduced. kijob.or.krkarger.com In this pathway, xylose is first reduced to xylitol by XR, which is then oxidized to xylulose by XDH before being phosphorylated to xylulose 5-phosphate. kijob.or.krkarger.com

Researchers have also engineered E. coli to produce xylose and its derivatives from glucose as the sole carbon source, thereby bypassing the high cost of xylose and issues of carbon catabolite repression. acs.org This was achieved by overexpressing genes in the pentose (B10789219) phosphate pathway (zwf, pgl, gnd, rpe) and a xylose isomerase (xylA), while replacing the native xylulokinase gene (xylB) with a gene having phosphatase activity towards D-xylulose 5-phosphate. acs.org This engineered strain could then be used to produce xylitol by introducing a xylose reductase gene. acs.org

Strain Optimization and Overexpression Strategies

To enhance the production of this compound or its precursors, various strain optimization strategies are employed. A key strategy is the overexpression of specific enzymes in the engineered pathway. In C. glutamicum, additional expression of the E. coli xylulokinase gene (xylB) alongside the xylose isomerase gene (xylA) accelerated growth on xylose. researchgate.net However, overexpression of the endogenous xylulokinase (xylB) in the ISO strain also leads to significant phosphorylation of xylitol, forming this compound, which can be cytotoxic and inhibit growth. rsc.orgCurrent time information in Bangalore, IN.researchgate.net

In E. coli, a common strategy to channel carbon flow towards a desired product is to delete genes of competing pathways. To increase xylitol production from xylose, the xylAB operon, encoding xylose isomerase and xylulokinase, can be deleted. nih.gov This prevents the cell from catabolizing xylose through its native pathway, forcing it through an engineered pathway, for example, direct reduction to xylitol. nih.gov One study engineered an E. coli strain for anaerobic reduction of xylose to xylitol using NADH generated from glucose catabolism. Deleting the xylAB operon was a critical step to prevent xylose from entering the pentose phosphate pathway. nih.gov

These findings highlight a crucial aspect of metabolic engineering: the accumulation of intermediates like this compound can inhibit growth, demonstrating that xylitol is a substrate for endogenous xylulokinase. Current time information in Bangalore, IN.researchgate.net This necessitates careful balancing of metabolic fluxes and sometimes choosing alternative pathways, such as the Weimberg pathway in C. glutamicum, to circumvent the cytotoxic effects of this compound accumulation. rsc.orgCurrent time information in Bangalore, IN.

Chemical Synthesis Routes for Research Grade Material

Purely chemical synthesis of this compound for research purposes is challenging, primarily due to the poly-hydroxy nature of xylitol. The main difficulty lies in achieving regioselective phosphorylation at the C5 position while leaving the other four hydroxyl groups unprotected.

A reported chemoenzymatic route that borders on chemical synthesis involves the chemical reduction of D-xylulose-5-phosphate using sodium borohydride (B1222165) (NaBH₄). However, this method is not stereospecific and yields a mixture of both this compound and D-arabitol-5-phosphate, which are difficult to separate, thus complicating the purification of the desired product. nih.gov The industrial production of xylitol itself involves the catalytic hydrogenation of xylose, typically using a Raney nickel catalyst, but this process yields the unphosphorylated polyol. mdpi.comfrontiersin.org Due to these challenges, enzymatic and fermentation-based approaches are generally preferred for their high specificity and ability to produce the correct stereoisomer without complex protection-deprotection schemes. nih.gov

Synthesis of Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled this compound is a critical tool for elucidating the metabolic pathways and inhibitory mechanisms of xylitol in various microorganisms. The primary application of labeled this compound has been in studying the "futile xylitol cycle" in bacteria such as Streptococcus mutans, a key player in dental caries. This cycle involves the uptake of xylitol, its phosphorylation to this compound, followed by dephosphorylation and expulsion of xylitol from the cell. nih.gov43.230.198 To trace the fate of xylitol within these cells, researchers have developed methods to produce labeled versions of this compound, most notably using carbon-14 (B1195169) ([14C]). nih.govumich.edunih.gov

An established method for synthesizing [U-14C]this compound involves an enzymatic approach utilizing cell extracts from Lactobacillus casei Cl-16. nih.govasm.orgnih.gov This particular strain of L. casei possesses an inducible xylitol phosphoenolpyruvate:phosphotransferase system (PTS) that effectively phosphorylates xylitol. asm.org However, it lacks the subsequent enzyme, this compound dehydrogenase, which would further metabolize the newly synthesized this compound. asm.org This metabolic block allows for the accumulation of the desired labeled product.

The synthesis procedure typically begins with incubating [U-14C]xylitol with a cell extract of Lactobacillus casei Cl-16 in the presence of phosphoenolpyruvate (PEP), which serves as the phosphate donor. nih.gov The reaction mixture also contains magnesium chloride and is buffered to an appropriate pH. asm.org Following the enzymatic reaction, a multi-step purification process is employed to isolate the pure [U-14C]this compound. This process often includes centrifugation to remove cellular debris, filtration, and precipitation of the phosphate ester as a barium salt. nih.gov Further purification can be achieved through ion-exchange chromatography. nih.gov This method has been shown to yield a highly pure product, with a purity level of over 99%. nih.govnih.gov

The resulting radiolabeled this compound is then used in mechanistic studies. For instance, in studies involving Streptococcus mutans, cells are exposed to the synthesized [14C]this compound to track its intracellular fate. nih.govumich.edu These experiments have confirmed that xylitol is taken up and phosphorylated to this compound, which accumulates inside the cells. nih.gov43.230.198 Subsequent analysis has shown that the label is later expelled from the cells in the form of [14C]xylitol, providing direct evidence for the dephosphorylation step of the futile cycle. nih.govresearchgate.net

While enzymatic synthesis is a common approach, chemical synthesis through the reduction of D-xylulose 5-phosphate has also been considered. asm.org However, this method can lead to the formation of byproducts such as D-arabitol-5-phosphate, which can be difficult to separate from this compound. asm.org

The table below summarizes the key components and findings related to the synthesis of labeled this compound.

ParameterDescriptionSource(s)
Labeled Substrate [U-14C]xylitol nih.govnih.gov
Enzyme System Xylitol phosphoenolpyruvate:phosphotransferase system (PTS) nih.govasm.org
Enzyme Source Cell extract of Lactobacillus casei Cl-16 nih.govasm.orgnih.gov
Phosphate Donor Phosphoenolpyruvate (PEP) nih.gov
Yield Approximately 53% based on initial xylitol nih.gov
Purity >99% nih.govnih.gov
Purification Method Centrifugation, filtration, precipitation as a barium salt, ion-exchange chromatography nih.gov
Application Mechanistic studies of the "futile xylitol cycle" in Streptococcus mutans nih.gov43.230.198umich.edu

Advanced Research Applications of Xylitol 5 Phosphate

Use as a Substrate in Enzyme Characterization Studies

Xylitol (B92547) 5-phosphate is an important substrate for the characterization of several enzymes involved in carbohydrate metabolism. Its use allows researchers to determine enzyme kinetics, substrate specificity, and reaction mechanisms.

One key enzyme studied using xylitol 5-phosphate is xylitol-5-phosphate dehydrogenase . Research has involved the purification and characterization of this enzyme from various Lactobacillus casei strains. nih.gov These studies have revealed that the enzyme exists as a tetrameric protein and can oxidize the phosphate (B84403) esters of both xylitol and D-arabitol. nih.gov Such characterization is fundamental to understanding its role in the futile xylitol cycle observed in some bacteria. nih.gov

Another significant enzyme is phosphoketolase , which is crucial in the fermentation pathways of many bacteria. nih.gov this compound is used to investigate the substrate specificity of different phosphoketolase types, distinguishing between those specific to xylulose 5-phosphate (XPKs) and those that also accept fructose (B13574) 6-phosphate (XFPKs). nih.gov Furthermore, sugar-phosphate phosphatase from Lactobacillus casei, which dephosphorylates this compound to xylitol, has been characterized using this substrate. nih.gov This enzyme is active against a range of sugar alcohols phosphorylated at their terminal positions. nih.gov

The table below summarizes key enzymes that have been characterized using this compound as a substrate.

Enzyme NameOrganismKey Findings
Xylitol-5-phosphate dehydrogenaseLactobacillus caseiTetrameric protein that oxidizes both this compound and D-arabitol 5-phosphate. nih.gov
PhosphoketolaseLactococcus lactisUsed to differentiate substrate specificity between XPKs and XFPKs. nih.gov
Sugar-phosphate phosphataseLactobacillus caseiDephosphorylates this compound as part of a futile cycle; active on various terminally phosphorylated sugar alcohols. nih.gov

Application as a Biochemical Probe for Metabolic Pathway Elucidation

This compound serves as a valuable biochemical probe to unravel complex metabolic pathways. Its accumulation or introduction into cellular systems can reveal regulatory points and interconnectedness between different metabolic routes.

In the dental caries pathogen Streptococcus mutans, the intracellular accumulation of this compound is a key indicator of sugar-phosphate stress. nih.gov This accumulation, resulting from the phosphorylation of xylitol by a fructose-specific phosphotransferase system (PTS), leads to a futile energy-wasting cycle where the cell expends energy to dephosphorylate and expel the xylitol. nih.govscielo.br This process has been instrumental in elucidating the mechanisms of xylitol's anticariogenic effects.

Furthermore, studies utilizing xylitol have helped to understand the regulation of glycolysis. It has been proposed that this compound acts as an inhibitor of the enzyme phosphofructokinase, a critical control point in the glycolytic pathway. nih.govasm.org This inhibition can lead to a reduction in high-energy metabolites and a decrease in acid production by the bacteria. nih.gov The use of radiolabeled xylitol, specifically ¹⁴C-xylitol, has enabled researchers to trace the fate of xylitol within the cell, confirming the formation of this compound and its subsequent expulsion, thereby elucidating the steps of this futile cycle. nih.gov

Investigating Regulatory Mechanisms via this compound Mimics

The study of this compound and its metabolic effects has provided insights into the regulatory mechanisms of cellular pathways. While direct studies using this compound mimics are not extensively detailed in the provided context, the principle of using substrate analogs is a common biochemical strategy. In the context of xylitol metabolism, xylitol itself acts as a metabolic mimic of sugars like fructose, being transported by the same systems. nih.gov

The accumulation of this compound, a non-metabolizable intermediate, allows researchers to investigate the cellular responses to sugar-phosphate stress. nih.gov This stress condition can trigger various regulatory responses, including the altered expression of genes involved in stress tolerance and metabolic regulation. For instance, in Streptococcus mutans, exposure to xylitol and the subsequent accumulation of this compound can lead to the induction of specific stress-response operons. biorxiv.org

In hepatocytes, xylitol has been used to mimic the effects of hyperglycemia on gene expression, suggesting that a metabolite in the pentose (B10789219) phosphate pathway, downstream of xylulose 5-phosphate, could be a signaling molecule. capes.gov.br This indicates that this compound or its derivatives can influence gene regulation in mammalian cells as well.

Studying Microbial Virulence and Adaptation in Response to this compound

The accumulation of this compound in certain pathogenic bacteria provides a unique model for studying microbial virulence and adaptation mechanisms. The toxic effects of this compound force bacteria to develop resistance strategies, which can shed light on their broader survival mechanisms.

In Streptococcus mutans, a primary causative agent of dental caries, the intracellular accumulation of this compound is a major factor contributing to its reduced virulence. nih.govresearchgate.net The futile cycle of phosphorylation and dephosphorylation of xylitol consumes significant cellular energy, leading to growth inhibition and reduced acid production. scielo.brscielo.br This metabolic burden also affects the bacterium's ability to form biofilms, a key virulence factor. scielo.brscielo.br

However, some strains of S. mutans can develop resistance to xylitol. nih.gov Studies on these resistant mutants have revealed genetic adaptations, such as mutations in the fructose phosphotransferase system that reduce xylitol uptake. nih.gov Understanding these resistance mechanisms is crucial for maintaining the efficacy of xylitol as an anticariogenic agent.

Furthermore, the response of S. mutans to xylitol-induced stress involves changes in gene expression related to virulence. For example, exposure to xylitol can alter the expression of genes involved in adhesion and extracellular polysaccharide synthesis. nih.gov These studies provide valuable insights into how pathogenic bacteria adapt to metabolic stresses and regulate their virulence factors.

The table below summarizes the effects of this compound on the virulence of Streptococcus mutans.

Virulence FactorEffect of this compound Accumulation
Growth and Acid ProductionInhibition due to energy depletion from the futile cycle and potential inhibition of glycolysis. nih.govscielo.brresearchgate.net
Biofilm FormationReduced due to decreased growth and altered extracellular polysaccharide synthesis. scielo.brnih.gov
AdhesionReduced adhesion to tooth surfaces. researchgate.net
Gene ExpressionAltered expression of genes related to stress response, adhesion, and polysaccharide synthesis. biorxiv.orgnih.gov

Future Directions and Unexplored Avenues in Xylitol 5 Phosphate Research

Elucidation of Novel Xylitol (B92547) 5-phosphate Metabolizing Enzymes

A primary avenue for future research lies in the discovery and characterization of new enzymes that synthesize or degrade Xylitol 5-phosphate. While enzymes like xylulokinase, which phosphorylates xylulose to form D-xylulose-5-phosphate, are well-known, the full enzymatic landscape is likely more complex. osti.govmdpi.com

In the bacterium Streptococcus mutans, xylitol is taken up and converted into the toxic, non-metabolizable this compound. drugbank.com The bacterium must then dephosphorylate and expel it to survive, a process that consumes energy. drugbank.comnih.gov While a sugar-phosphate phosphohydrolase (SppA) has been identified that can alleviate this stress, the specific enzyme primarily responsible for detoxifying this compound by removing the phosphate (B84403) group is not fully clarified. nih.govbiorxiv.org Research suggests the involvement of a broad-specificity hexose (B10828440) 6-phosphohydrolase, and further investigation is needed to isolate and characterize this and other potential detoxifying enzymes. umich.edu

Metabolic engineering efforts have also pointed to novel enzymatic activities. For instance, a Xylitol-5-phosphate dehydrogenase (XPDH) from Clostridium difficile has been identified, which enables the conversion of glucose to xylitol in a single fermentation step in engineered E. coli. researchgate.net Furthermore, a novel NADH-linked L-xylulose reductase was discovered in the yeast Ambrosiozyma monospora as part of the L-arabinose catabolic pathway, which ultimately funnels into the pentose (B10789219) phosphate pathway as D-xylulose 5-phosphate. nih.gov The discovery of such enzymes opens new possibilities for understanding alternative metabolic routes and for biotechnological applications. researchgate.netnih.gov

Future work should focus on genome mining and functional screening to identify and characterize additional phosphatases, dehydrogenases, and other enzymes that interact with this compound, particularly in organisms that thrive in xylitol-rich environments.

Deeper Understanding of its Regulatory Roles in Eukaryotic Systems

In eukaryotes, xylitol is metabolized primarily in the liver, where it is converted to D-xylulose and subsequently phosphorylated to D-xylulose 5-phosphate (Xu5P). mdpi.comoup.com This intermediate is a crucial link to the pentose phosphate pathway (PPP), a central hub for producing NADPH and precursors for nucleotide and amino acid biosynthesis. mdpi.comvtt.fi

Xu5P is recognized as a key signaling molecule that integrates carbohydrate metabolism. It activates protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the bifunctional enzyme PFK-2/FBPase-2. This leads to an increase in fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, a key glycolytic enzyme. Xu5P also plays a role in gene expression by modulating the activity of the transcription factor ChREBP.

Despite this knowledge, the full extent of Xu5P's regulatory influence remains to be explored. Future research should investigate:

Tissue-specific roles: How does the regulatory function of Xu5P differ across various tissues and cell types beyond the liver?

Dynamic signaling: What are the temporal dynamics of Xu5P signaling in response to different metabolic states?

Novel protein interactions: Are there other protein targets of Xu5P that mediate its regulatory effects?

Pathophysiological relevance: How is Xu5P signaling altered in metabolic diseases such as diabetes, and could it be a therapeutic target? oup.com

Investigating these questions will provide a more comprehensive picture of how this single metabolite helps to orchestrate complex metabolic networks in eukaryotes.

High-Throughput Screening for Modulators of this compound Pathways

High-throughput screening (HTS) offers a powerful approach to identify small molecules that can modulate the enzymes and pathways related to this compound. umich.edu Such modulators could be invaluable as research tools or as starting points for therapeutic development.

HTS assays can be designed to screen large chemical libraries for inhibitors or activators of specific enzymes. umich.edu For example, developing rapid and sensitive HTS assays for enzymes like transketolase, which uses D-xylulose-5-phosphate as a substrate, is highly desirable for identifying potential inhibitors for various diseases. researchgate.net Similarly, screening for modulators of the phosphohydrolases that dephosphorylate this compound in pathogenic bacteria like S. mutans could lead to new antimicrobial strategies. nih.govbiorxiv.org

Innovative screening platforms are being developed that could be adapted for this compound pathways. One such method involves using isotope-labeled substrates, such as [1-²H₁] xylitol, to measure metabolic flux rates in living systems. google.com This allows for the discovery of compounds that have unanticipated effects on specific metabolic pathways. google.com Another advanced technique utilizes microfluidic droplets to encapsulate and screen millions of individual microbial cells for desired phenotypes, such as high consumption of a particular sugar. mit.edu This platform could be used to screen for mutant strains or compounds that alter the flux through the this compound pathway. mit.edu

Future efforts should focus on developing and implementing robust HTS assays for the key enzymes in this compound metabolism to discover novel chemical probes and potential drug leads.

Screening MethodTarget/ApplicationPotential Outcome
Enzyme-based HTS Transketolase, Xylitol-5-phosphate phosphohydrolaseIdentification of specific inhibitors/activators for research or therapeutic use. biorxiv.orgresearchgate.net
Metabolic Flux HTS Whole-cell systems using isotope-labeled xylitolDiscovery of compounds that modulate the overall pathway flux. google.com
Microfluidic Droplet Screening Microbial libraries (e.g., yeast, bacteria)Isolation of strains with enhanced or reduced pathway activity; screening for pathway modulators. mit.edu

Advanced in situ Analytical Techniques for Real-time Monitoring

A significant challenge in metabolic research is the ability to monitor metabolite concentrations in real-time within a living system (in situ). The development of advanced analytical techniques is crucial for understanding the dynamic role of this compound.

Near-Infrared Spectroscopy (NIRS) has emerged as a promising technique for the real-time, non-invasive monitoring of fermentation processes. google.com Studies have successfully demonstrated the use of an in situ NIRS fiber optic probe to monitor the concentrations of xylitol, xylose, and other components during microbial fermentation in a bioreactor. researchgate.net This technology allows for continuous data acquisition, enabling precise process control and a deeper understanding of metabolic dynamics. google.comresearchgate.net While currently applied to xylitol, adapting this technique to specifically detect and quantify its phosphorylated form, this compound, would be a major leap forward.

Further research should aim to:

Develop and refine spectroscopic methods like NIRS and Raman spectroscopy for the specific detection of this compound in complex biological matrices.

Integrate these analytical tools with bioreactors and microfluidic devices to enable real-time monitoring of metabolic responses to various stimuli.

Apply these techniques to study the spatiotemporal dynamics of this compound within single cells or tissues.

These advancements will provide unprecedented insight into the kinetics and regulation of this compound metabolism as it happens.

Expanding Knowledge of this compound in Diverse Biological Contexts

While research on this compound has often focused on model organisms like Saccharomyces cerevisiae and pathogens like Streptococcus mutans, its role in a wider range of biological systems is largely unexplored. nih.govvtt.fi

Plants: Xylitol is naturally found in many plants, fruits, and vegetables. mdpi.comnih.gov However, the metabolic pathways leading to and from this compound in plant cells are not well-defined. Understanding these pathways could have implications for agriculture and nutrition. For instance, engineering these pathways could enhance the nutritional value or stress resilience of crops. The use of lignocellulosic biomass from plants as a feedstock for biotechnological xylitol production also highlights the importance of understanding pentose metabolism in these organisms. nih.govresearchgate.net

Less-Studied Microorganisms: A vast diversity of microorganisms, including various yeasts, fungi, and bacteria, can metabolize xylose and produce xylitol. osti.govnih.gov Many of these organisms likely possess unique enzymes and regulatory mechanisms related to this compound. For example, metabolic engineering of the fungus Aspergillus niger by deleting genes involved in xylitol catabolism has been shown to significantly increase xylitol production from plant biomass. researchgate.net Studying the metabolism of this compound in extremophiles or in microbes from unique ecological niches could reveal novel biochemical strategies and enzymes with valuable industrial properties.

Future research should systematically investigate the presence, concentration, and metabolic fate of this compound in a broader array of organisms to build a more complete and comparative understanding of its biological significance.

Organism TypeResearch FocusPotential Impact
Plants Characterization of metabolic pathways involving this compound.Crop improvement, enhanced nutritional value. mdpi.comnih.gov
Fungi (Aspergillus) Metabolic engineering of catabolic pathways to enhance xylitol yield.Improved bioproduction of xylitol from biomass. researchgate.net
Yeast (Candida, Pichia) Understanding the balance between xylose reductase and xylitol dehydrogenase activity.Optimization of microbial strains for industrial fermentation. nih.govnih.gov
Bacteria (Clostridium) Discovery of novel enzymes like Xylitol-5-phosphate dehydrogenase.Development of new biocatalysts and metabolic pathways. researchgate.net

Q & A

Q. What is the metabolic role of xylitol 5-phosphate in microbial systems, and how can its activity be experimentally validated?

this compound (Xu5P) serves as a critical intermediate in the pentose phosphate pathway (PPP) and connects to glycolysis via conversion to glyceraldehyde 3-phosphate and fructose 6-phosphate. In bacteria like Streptococcus mutans, Xu5P accumulation disrupts glycolysis by competitively inhibiting phosphofructokinase, reducing acid production . Methodologically, researchers can validate its role using isotopic tracing (e.g., 13C^{13}\text{C}-labeled xylitol) combined with LC-MS to track carbon flow. Enzyme assays (e.g., xylulokinase activity) and genetic knockouts (e.g., xks1 deletion in yeast) further confirm metabolic contributions .

Q. What experimental models are suitable for studying this compound metabolism?

Key models include:

  • S. mutans biofilms for investigating Xu5P’s inhibitory effects on glycolysis and acidogenesis under anaerobic conditions .
  • Engineered Saccharomyces cerevisiae strains (e.g., CRISPR/Cas9-mediated XKS1 knockout) to block Xu5P formation and enhance xylitol yields .
  • Aspergillus species for fungal PPP studies, leveraging their xylose reductase/xylitol dehydrogenase pathways .

Q. How can researchers detect and quantify this compound in biological samples?

  • Chromatography : Use anion-exchange chromatography coupled with mass spectrometry (LC-MS) for high specificity .
  • Enzymatic assays : Measure xylulokinase activity via ATP consumption (NADH-coupled spectrophotometry) or Xu5P production .
  • Metabolomics : Capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS) enables simultaneous quantification of Xu5P and related PPP intermediates in plaque biofilms .

Q. What are the standard protocols for isolating this compound from microbial cultures?

  • Extraction : Quench cells rapidly (e.g., cold methanol), followed by sonication to lyse cells and release metabolites .
  • Purification : Use ion-exchange chromatography (e.g., DEAE-Sephadex) to separate phosphorylated intermediates. Confirm purity via 31P^{31}\text{P}-NMR or enzymatic conversion to xylulose .

Q. How does this compound interact with central carbon metabolism pathways?

Xu5P integrates into the PPP, generating NADPH for biosynthesis and ribose 5-phosphate for nucleotide synthesis. It also feeds into glycolysis via transketolase-mediated conversion to fructose 6-phosphate and glyceraldehyde 3-phosphate. Researchers can map these interactions using 13C^{13}\text{C}-metabolic flux analysis in xylose-fed cultures .

Advanced Research Questions

Q. How can contradictory findings on this compound’s inhibitory effects on S. mutans be resolved?

Discrepancies arise from experimental variables like pH, biofilm maturity, and xylitol exposure duration. For example, Xu5P accumulation inhibits glycolysis at pH 5.5–7.0 but not at pH 5.0 due to reduced xylitol uptake . To reconcile results, standardize protocols:

  • Use continuous-culture chemostats to maintain stable pH and nutrient conditions.
  • Compare planktonic vs. biofilm phenotypes via RNA-seq to identify stress-response genes .

Q. What genetic engineering approaches optimize this compound metabolism for industrial research?

  • CRISPR/Cas9 : Knock out XKS1 (xylulokinase) in S. cerevisiae to block Xu5P formation, redirecting carbon flux toward xylitol .
  • Heterologous expression : Introduce bacterial xylose isomerase pathways (e.g., from E. coli) to bypass Xu5P-dependent PPP bottlenecks in yeast .

Q. How does environmental pH influence this compound accumulation and toxicity?

At higher pH (5.5–7.0), S. mutans exhibits increased phosphotransferase activity, enhancing xylitol uptake and Xu5P formation. This pH-dependent uptake explains Xu5P’s stronger glycolytic inhibition in neutral environments. Researchers should replicate dental plaque pH gradients using microfluidic biofilm models .

Q. What explains discrepancies between in vitro and in vivo effects of this compound?

In vitro studies show Xu5P inhibits S. mutans glycolysis, but in vivo metabolomics (e.g., human plaque analyses) found no significant acid reduction despite Xu5P detection . This suggests compensatory pathways (e.g., alternative NADPH sinks) or interspecies metabolic interactions in multispecies biofilms. Multi-omics (metagenomics/metatranscriptomics) can clarify these dynamics .

Q. How can metabolomics advance understanding of this compound’s role in evolutionary adaptation?

Comparative metabolomics of xylose-utilizing archaea (e.g., Haloferax volcanii) and fungi reveals convergent evolution in Xu5P-dependent PPP variants. For example, halophilic archaea bypass Xu5P via novel dehydratases, while fungi rely on redox-balanced xylitol dehydrogenases. Phylogenetic analysis of xylulokinase isoforms can trace pathway diversification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.